molecular formula C11H16ClNO B032299 4-Phenylpiperidin-4-ol hydrochloride CAS No. 5004-94-4

4-Phenylpiperidin-4-ol hydrochloride

Cat. No.: B032299
CAS No.: 5004-94-4
M. Wt: 213.7 g/mol
InChI Key: SETKGOFWOWUIIE-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylpiperidine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of piperidine, featuring a hydroxyl group and a phenyl group attached to the piperidine ring

Mechanism of Action

Target of Action

4-Hydroxy-4-phenylpiperidine hydrochloride is a complex compound with multiple potential targets. It is a derivative of 4-Phenylpiperidine , which is the base structure for a variety of opioids . Therefore, it’s likely that this compound may interact with opioid receptors in the body.

Mode of Action

Based on its structural similarity to 4-phenylpiperidine, it may interact with opioid receptors, leading to changes in pain perception and other physiological responses .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-phenylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions are carefully controlled to ensure regioselectivity and high yields. The process involves the coordination of the nickel catalyst on the diene, which is then incorporated into the double bond closer to the aromatic substituent .

Industrial Production Methods: In industrial settings, the production of 4-Hydroxy-4-phenylpiperidine hydrochloride may involve the use of large-scale hydrogenation reactors and advanced purification techniques to achieve high purity levels. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of phenylpiperidinones.

    Reduction: Formation of various substituted piperidines.

    Substitution: Formation of halogenated or aminated phenylpiperidines.

Comparison with Similar Compounds

4-Hydroxy-4-phenylpiperidine hydrochloride can be compared with other similar compounds:

Uniqueness: The presence of both the hydroxyl and phenyl groups in 4-Hydroxy-4-phenylpiperidine hydrochloride provides unique reactivity and versatility in chemical synthesis and biological applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

4-phenylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETKGOFWOWUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5004-94-4
Record name 4-phenylpiperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride?

A1: 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride, a derivative of 4-Hydroxy-4-phenylpiperidine hydrochloride, crystallizes in the monoclinic crystal system, specifically in the C2/c space group. Its unit cell dimensions are a=28.707(9) Å, b=7.467(3) Å, and c=12.658(9) Å with β=93.00(3)°. The unit cell contains 8 molecules (Z=8) and has a calculated density of 1.185 g/cm3. This structural information provides valuable insights into the arrangement of molecules within the crystal lattice and contributes to understanding its physical and chemical properties [].

Q2: Can you describe a method for synthesizing derivatives of 4-Hydroxy-4-phenylpiperidine hydrochloride?

A2: A stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine hydrochlorides, derivatives of 4-Hydroxy-4-phenylpiperidine hydrochloride, can be achieved through a two-step process. First, a Mannich reaction is employed, followed by an intramolecular aldol condensation. This synthetic route allows for the controlled introduction of specific substituents and stereochemical configurations, enabling the exploration of structure-activity relationships and the development of potentially more potent or selective analgesics [].

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